molecular formula C10H12N4 B12234665 N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine

N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B12234665
M. Wt: 188.23 g/mol
InChI Key: FAZSAYFBFNRSLY-UHFFFAOYSA-N
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Description

N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with three methyl groups attached to the nitrogen atoms and the second carbon atom. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H12N4/c1-7-12-9-6-11-5-4-8(9)10(13-7)14(2)3/h4-6H,1-3H3

InChI Key

FAZSAYFBFNRSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often include heating in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridopyrimidine derivatives.

Scientific Research Applications

N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of bacterial growth.

Comparison with Similar Compounds

N,N,2-trimethylpyrido[3,4-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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